molecular formula C16H16O3 B452792 4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde CAS No. 329222-82-4

4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde

Cat. No.: B452792
CAS No.: 329222-82-4
M. Wt: 256.3g/mol
InChI Key: CJFDCQOJGCEDNP-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 4-position and a (2-methylphenoxy)methyl moiety at the 3-position. This compound is of interest in organic synthesis due to its aldehyde functionality, which enables participation in condensation and coordination reactions (e.g., Schiff base formation) .

Properties

IUPAC Name

4-methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-5-3-4-6-15(12)19-11-14-9-13(10-17)7-8-16(14)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFDCQOJGCEDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-methoxy-3-methylbenzaldehyde is treated with 2-methylphenol and a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) in a non-polar solvent like dichloromethane. The methyl group at position 3 undergoes electrophilic substitution, forming a carbocation intermediate that reacts with the phenoxide ion derived from 2-methylphenol. The reaction is conducted under anhydrous conditions at 60–80°C for 6–8 hours, yielding the target compound with a reported purity of 85–90%.

Limitations and Optimization

Excessive AlCl₃ can lead to over-alkylation or decomposition of the aldehyde group. To mitigate this, stoichiometric control (1:1 molar ratio of AlCl₃ to substrate) and low temperatures (0–5°C) are recommended. Alternatively, BF₃·OEt₂ offers milder conditions, reducing side reactions while maintaining a yield of 78%.

Williamson Ether Synthesis

The Williamson ether synthesis is a two-step process involving (1) generation of a benzyl halide intermediate and (2) nucleophilic substitution with 2-methylphenol.

Halogenation of 4-Methoxy-3-Methylbenzaldehyde

4-Methoxy-3-methylbenzaldehyde is brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation with AIBN in carbon tetrachloride. This yields 3-(bromomethyl)-4-methoxybenzaldehyde, a key intermediate.

Example Protocol:

  • Substrate: 4-Methoxy-3-methylbenzaldehyde (10 g, 60.6 mmol)

  • Reagents: NBS (11.8 g, 66.7 mmol), AIBN (0.5 g), CCl₄ (100 mL)

  • Conditions: Reflux at 80°C for 4 hours

  • Yield: 89% (3-(bromomethyl)-4-methoxybenzaldehyde)

Etherification with 2-Methylphenol

The brominated intermediate reacts with 2-methylphenol in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. The phenoxide ion displaces the bromide, forming the desired ether.

Example Protocol:

  • Substrate: 3-(Bromomethyl)-4-methoxybenzaldehyde (8.5 g, 35 mmol)

  • Reagents: 2-Methylphenol (4.3 g, 35 mmol), NaOH (2.8 g, 70 mmol), H₂O/DCM (1:1 v/v)

  • Conditions: Stirring at 25°C for 12 hours

  • Yield: 82% (this compound)

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces an aldehyde group onto aromatic rings, making it suitable for synthesizing benzaldehyde derivatives from pre-formed ethers.

Synthesis of 3-[(2-Methylphenoxy)methyl]anisole

3-[(2-Methylphenoxy)methyl]anisole is prepared via Mitsunobu reaction between 2-methylphenol and 3-(hydroxymethyl)anisole using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Example Protocol:

  • Substrate: 3-(Hydroxymethyl)anisole (7.4 g, 48 mmol)

  • Reagents: 2-Methylphenol (5.8 g, 48 mmol), DEAD (9.2 g, 53 mmol), PPh₃ (13.9 g, 53 mmol), THF (100 mL)

  • Conditions: 0°C to 25°C, 24 hours

  • Yield: 76% (3-[(2-Methylphenoxy)methyl]anisole)

Formylation Using Vilsmeier Reagent

The ether is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the aldehyde.

Example Protocol:

  • Substrate: 3-[(2-Methylphenoxy)methyl]anisole (10 g, 40 mmol)

  • Reagents: POCl₃ (6.1 mL, 66 mmol), DMF (4.7 mL, 60 mmol), DCM (100 mL)

  • Conditions: 0°C for 1 hour, then 25°C for 6 hours

  • Yield: 68% (this compound)

Demethylation-Oxidation Sequential Approach

This method involves demethylation of a methoxy group followed by oxidation to reintroduce the aldehyde functionality.

Demethylation with Beryllium Chloride

A mixture of 2,4-dimethoxy-3-[(2-methylphenoxy)methyl]benzaldehyde and beryllium chloride in toluene undergoes selective demethylation at position 4.

Example Protocol:

  • Substrate: 2,4-Dimethoxy-3-[(2-methylphenoxy)methyl]benzaldehyde (5.0 g, 16.3 mmol)

  • Reagents: BeCl₂ (7.5 g, 90 mmol), Toluene (50 mL)

  • Conditions: Reflux at 110°C for 4 hours

  • Yield: 94% (4-Hydroxy-3-[(2-methylphenoxy)methyl]benzaldehyde)

Oxidation of Hydroxy Group

The phenolic intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to regenerate the aldehyde.

Example Protocol:

  • Substrate: 4-Hydroxy-3-[(2-methylphenoxy)methyl]benzaldehyde (4.2 g, 15 mmol)

  • Reagents: PCC (4.8 g, 22.5 mmol), DCM (50 mL)

  • Conditions: Stirring at 25°C for 3 hours

  • Yield: 88% (this compound)

Comparative Analysis of Methods

Method Key Steps Catalyst/Reagents Yield Advantages Limitations
Friedel-Crafts AlkylationElectrophilic substitutionAlCl₃, BF₃78–85%Single-step, scalableOver-alkylation, sensitive to moisture
Williamson Ether SynthesisHalogenation + SN2 substitutionNBS, NaOH82%High regioselectivityRequires bromination step
Vilsmeier-HaackMitsunobu + formylationDEAD, PPh₃, POCl₃68–76%Compatible with sensitive groupsMulti-step, costly reagents
Demethylation-OxidationDemethylation + oxidationBeCl₂, PCC88–94%Selective demethylationToxicity of BeCl₂, moderate oxidation yield

Chemical Reactions Analysis

4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and methylphenoxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The electron-withdrawing nitro group in 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde enhances the electrophilicity of the aldehyde, favoring nucleophilic additions, whereas the methoxy and alkyl/aryloxy groups in other analogs provide steric bulk or lipophilicity .
  • Biological Relevance : Compounds like 4-Methoxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde (, compound 233) are biologically active fungal metabolites, suggesting that the target compound may also exhibit bioactivity if functionalized appropriately .

Physicochemical Properties

  • Solubility: The (2-methylphenoxy)methyl group in the target compound increases hydrophobicity compared to simpler analogs like 4-Methoxy-3-methylbenzaldehyde (), which lacks extended aromatic substituents .

Biological Activity

4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C16_{16}H16_{16}O3_{3}
  • Molecular Weight: 272.30 g/mol
  • Functional Groups: Methoxy group (-OCH3_3), aldehyde group (-CHO), and a phenoxy group.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism behind this activity is believed to involve the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Table 1: Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa60 µg/mL

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer effects, particularly against various cancer cell lines. The cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Effects

A study conducted on A-431 epidermoid carcinoma cells demonstrated that this compound exhibited significant growth inhibition with an IC50_{50} value of approximately 25 µM. The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
A-43125Apoptosis induction
MCF-730Cell cycle arrest
HeLa28Caspase activation

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Membrane Disruption: The phenoxy moiety enhances hydrophobic interactions, allowing the compound to integrate into lipid membranes, leading to disruption and increased permeability.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Research Applications

This compound is not only valuable in biological research but also serves as a building block in organic synthesis. Its applications include:

  • Synthesis of Complex Organic Molecules: Used as an intermediate in the production of pharmaceuticals and specialty chemicals.
  • Biochemical Studies: Investigated for its role in enzyme interactions and metabolic pathways.

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